Murrayafoline B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100108-68-7 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol |
InChI |
InChI=1S/C19H21NO2/c1-11(2)5-6-14-17(22-4)8-7-13-15-9-12(3)10-16(21)19(15)20-18(13)14/h5,7-10,20-21H,6H2,1-4H3 |
InChI Key |
HADDQVPXMQAUDK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC |
Origin of Product |
United States |
Natural Sourcing and Advanced Isolation Methodologies for Murrayafoline B
Identification of Botanical Sources of Murrayafoline B and Related Carbazole (B46965) Alkaloids
This compound has been reported to occur naturally in Murraya euchrestifolia Hayata. upsi.edu.mynih.govrsc.orgnii.ac.jp Specifically, it has been isolated from the root bark of this plant. upsi.edu.myrsc.org
The Murraya genus is a rich source of various carbazole alkaloids. Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is particularly well-known for containing a wide array of these compounds in different parts of the plant, including the leaves, stem bark, and roots. mdpi.comupsi.edu.myasianpubs.orgscirp.orgmedcraveonline.com While this compound is specifically linked to Murraya euchrestifolia, other related carbazole alkaloids like murrayafoline A, mahanimbine, girinimbine, murrayacine, murrayanine (B1213747), and 3-methylcarbazole are found in Murraya koenigii. asianpubs.orgscirp.orgukm.myresearchgate.netresearchgate.net Another plant source for Murrayafoline A is Murraya tetramera. medchemexpress.com Glycosmis stenocarpa, another species within the Rutaceae family, has also been identified as a source of carbazole derivatives, notably Murrayafoline A, in its roots. researchgate.netresearchgate.netresearchgate.net
Optimized Extraction Protocols for this compound from Plant Materials
The extraction of carbazole alkaloids from plant materials typically involves the use of various solvents based on the polarity of the target compounds. For instance, studies on Murraya koenigii have utilized petroleum ether, chloroform (B151607), and methanol (B129727) for successive extraction of dried and ground plant parts like roots, stem bark, and leaves. asianpubs.orgscirp.orgukm.my Acetone has also been used for extracting compounds from fresh leaves of Murraya koenigii. nih.gov
Specific protocols for the extraction of carbazole alkaloids from Murraya koenigii roots involved air-drying and grinding the roots into a fine powder, followed by continuous soaking with petroleum ether, then chloroform, and finally methanol. ukm.my Another approach for roots involved successive extraction with hexane (B92381), chloroform, and methanol. asianpubs.org Air-dried and finely ground roots have also been extracted with petroleum ether and methanol for extended periods. scirp.org
For the extraction of Murrayafoline A from the roots of Glycosmis stenocarpa, optimization studies have been conducted using ethanol (B145695) extraction. researchgate.net Parameters such as extraction time, extraction temperature, and solvent-to-material ratio were investigated using response surface methodology. researchgate.net Optimal conditions identified for Murrayafoline A extraction from G. stenocarpa roots included an extraction temperature of 67°C, an extraction time of 165 minutes, and a solvent-to-material ratio of 5:1. researchgate.net Under these optimized conditions, the Murrayafoline A content was found to be 38.94 ± 1.31 mg/g of raw material, with an extraction efficiency of 34.98 ± 1.18%. researchgate.net
Different extraction methods can influence the yield of isolated compounds. For Murrayafoline A from Glycosmis stenocarpa roots, steam distillation yielded 1.5 times higher amounts compared to a separation method involving column chromatography. researchgate.net
Here is a summary of extraction solvents used for Murraya koenigii:
| Plant Part | Solvents Used |
| Roots | Petroleum ether, Chloroform, Methanol |
| Roots | Hexane, Chloroform, Methanol |
| Roots | Petroleum ether, Methanol |
| Leaves (fresh) | Acetone |
| Leaves | Hexane, Chloroform, Methanol |
| Stem bark | Hexane, Chloroform, Methanol |
Chromatographic and Advanced Separation Techniques for Isolation and Purification (e.g., HPLC, Column Chromatography)
Following extraction, various chromatographic techniques are employed to isolate and purify this compound and other carbazole alkaloids from the crude extracts. Column chromatography is a widely used method for the separation of these compounds. scirp.orgukm.mycabidigitallibrary.orgeurekaselect.comchemmethod.com Silica (B1680970) gel is a common stationary phase for column chromatography in the isolation of carbazole alkaloids from Murraya species. scirp.orgukm.myeurekaselect.comchemmethod.com Different solvent systems, often gradients of solvents with increasing polarity, are used as the mobile phase to elute the separated compounds. Examples include gradient systems using petroleum ether, chloroform, and methanol. scirp.org
Studies on Murraya koenigii root extracts have utilized column chromatography over silica gel with gradient solvent systems to yield various carbazole alkaloids. scirp.org Similarly, chloroform extracts of M. koenigii have been subjected to column chromatography over silica gel. scirp.org Column chromatography with silica gel and solvent mixtures like ethyl acetate (B1210297) and hexane have been reported for purification purposes. chemmethod.com
High-Performance Liquid Chromatography (HPLC) is another crucial technique for the separation and purification of natural products, including carbazole alkaloids. knauer.netnacalai.com HPLC offers high resolution and is used for both analytical and preparative purposes. knauer.net Analytical HPLC is used for qualification and quantification, while preparative HPLC is used to purify one or more substances. knauer.net Method development for preparative HPLC often starts on an analytical scale before scaling up. knauer.net This involves optimizing resolution and determining the maximum column load. knauer.net
HPLC has been used for the determination of Murrayafoline A content in plant materials and extracts, indicating its utility in the analysis and potentially purification of this class of compounds. researchgate.net Reverse-phase HPLC is a common mode used for the purification of various compounds, including those from natural sources. knauer.netnacalai.commdpi.com
Thin-layer chromatography (TLC) is often used to monitor the progress of chromatographic separations and check the purity of fractions. eurekaselect.comchemmethod.com Preparative thin layer chromatography (PTLC) is also a technique that can be used for separation. upsi.edu.my
The isolation and purification process typically involves a combination of these techniques. Crude extracts are often subjected to column chromatography for initial separation into fractions, and these fractions are then further purified using techniques like preparative TLC or HPLC to obtain pure compounds like this compound. Spectroscopic techniques such as UV, IR, MS, and NMR (1D and 2D) are essential for the structural determination and confirmation of the isolated alkaloids. upsi.edu.myasianpubs.orgscirp.orgukm.myeurekaselect.comchemmethod.com
Chemical Synthesis and Derivatization Strategies for Murrayafoline B
Total Synthesis Approaches to Murrayafoline B and Core Carbazole (B46965) Skeleton
Total synthesis efforts for this compound and the carbazole framework have employed diverse strategies, leveraging different reaction types and catalytic systems to achieve the desired molecular architecture.
Palladium-Catalyzed Cyclization Methodologies
Palladium-catalyzed cyclization reactions have emerged as a significant approach for constructing the carbazole skeleton. One notable method involves palladium(II)-catalyzed oxidative cyclization. This strategy has been successfully applied in the total synthesis of this compound and other carbazole-1,4-quinone alkaloids. thieme-connect.comresearchgate.net This method utilizes an oxidative cyclization of meta-oxygen-substituted N-phenylanilines, where a regiodirecting effect, such as that of a pivaloyloxy group, can be employed to achieve regioselective synthesis of substituted carbazoles. researchgate.net Palladium-catalyzed intramolecular oxidative C-H/C-H coupling of arylamines has also been explored to construct carbazole derivatives. researchgate.net Additionally, palladium-catalyzed reductive N-heteroannulation has been used in the formal total syntheses of several carbazole alkaloids, including Murrayafoline A, a related compound to this compound. wvu.edu This procedure involves consecutive palladium-catalyzed reactions, starting with an intermolecular Stille coupling followed by an intramolecular reductive cyclization. wvu.edu
Fischer Indole (B1671886) Synthesis and Variations
The Fischer indole synthesis, a classical method for generating indole rings, has found application in the synthesis of carbazole natural products, which contain the indole framework. rsc.orgresearchgate.net This reaction involves the cyclization of arylhydrazones under acidic conditions. bhu.ac.inmdpi.com While the Fischer indole synthesis is a widely used method for preparing indoles and is applicable to the synthesis of indole alkaloids, specific details regarding its direct application solely for the synthesis of this compound were not explicitly detailed in the search results, though its utility in constructing the core carbazole structure is relevant. Variations of the Fischer indole synthesis exist, and the choice of acid catalyst is crucial for successful cyclization. mdpi.com
Microwave-Assisted Oxidative Biaryl Coupling Reactions
Microwave-assisted oxidative biaryl coupling reactions represent an efficient method for the acid-free synthesis of carbazoles and carbazolequinones. researchgate.netucm.es This intramolecular palladium-catalyzed reaction has been shown to be effective in constructing the carbazole framework with good yields. researchgate.net Microwave irradiation can accelerate these coupling reactions, providing a rapid route to the carbazole system found in compounds like this compound. researchgate.net
Stereoselective and Regioselective Synthetic Routes
Achieving stereoselectivity and regioselectivity is crucial in the synthesis of complex natural products like this compound. Regioselectivity refers to the preference for bond formation at a specific atom over others, while stereoselectivity relates to the preferential formation of one stereoisomer. masterorganicchemistry.commdpi.com In the context of carbazole synthesis, regioselective palladium(II)-catalyzed cyclization of diarylamines has been employed to synthesize substituted carbazoles, including precursors for other natural products. researchgate.net The regiodirecting effects of substituents play a significant role in controlling the outcome of these cyclization reactions. researchgate.net While the searches highlighted the importance of stereoselective and regioselective approaches in organic synthesis and for related carbazoles and amino alcohols mdpi.comorganic-chemistry.orgnih.govresearchgate.net, specific detailed stereoselective or regioselective routes solely focused on the total synthesis of this compound were not extensively detailed in the provided search results. However, the methodologies discussed, particularly palladium-catalyzed cyclizations, inherently involve considerations of regioselectivity based on the starting materials and reaction conditions. researchgate.net
Directed Derivatization and Analog Synthesis of this compound for Research Exploration
The synthesis of structural analogs of natural products like this compound is a common strategy in research to explore their properties and potential applications. This involves directed derivatization of the parent compound or synthesis of related structures.
Synthesis of Novel Structural Analogs (e.g., β-Amino Alcohols of Murrayafoline A)
One area of derivatization has focused on synthesizing novel structural analogs, such as β-amino alcohols derived from Murrayafoline A, a related carbazole alkaloid. eurekaselect.comresearchgate.netagrisearch.cn These analogs have been synthesized through procedures involving N-alkylation followed by the opening of an epoxide ring with various amines. eurekaselect.comresearchgate.netagrisearch.cn For instance, a two-step procedure starting from Murrayafoline A involved N-alkylation with epichlorohydrin, followed by the opening of the resulting epoxide intermediate with different aliphatic and heterocyclic amines, catalyzed by zinc perchlorate. eurekaselect.comresearchgate.net This method yielded a series of β-amino alcohols. eurekaselect.comresearchgate.net The synthesis of β-amino alcohols is a common transformation in organic chemistry, often achieved by the ring opening of epoxides with amines, and various catalysts and conditions have been developed for this purpose, including under solvent-free conditions or in water. organic-chemistry.org
Compound Names and PubChem CIDs
Here is a table listing the compound names mentioned in this article and their corresponding PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 21770910 |
| Murrayafoline A | 375150 |
| Epichlorohydrin | 31233 |
| Zinc perchlorate | 24278 |
Data Table Example (Illustrative based on search findings on analog synthesis yields):
While specific yields for all synthetic routes to this compound were not consolidated in the search results, the synthesis of Murrayafoline A derived β-amino alcohols provides an example of reported yields for analog synthesis.
| Starting Material | Reagents/Conditions | Product Type | Reported Yield Range | Reference |
| Murrayafoline A | N-alkylation with epichlorohydrin, then epoxide opening with amines (Zn(ClO4)2·6H2O catalyst) | β-Amino Alcohols | 45-67% | eurekaselect.comresearchgate.net |
This table illustrates the typical presentation of synthetic results, showing starting materials, key reagents and conditions, the type of product obtained, and the reported yield range. Detailed research findings often include specific reaction conditions, characterization data, and yields for each synthesized compound.
Functional Group Modifications and Heterocyclic Annulations
Functional group modifications are crucial in the synthesis and derivatization of carbazole alkaloids. These modifications can involve altering existing groups or introducing new ones to influence the compound's properties. For instance, derivatization is a common practice in analytical techniques like gas chromatography (GC) to modify functional groups, enhancing volatility, improving selectivity, and increasing detectability. registech.comchromtech.comresearch-solution.com Common derivatization reactions in GC include silylation, acylation, and alkylation, targeting functional groups with active hydrogens such as hydroxyl (-OH), amine (-NH), thiol (-SH), and carboxyl (-COOH) groups. chromtech.comresearch-solution.comsigmaaldrich.cn
In the context of carbazole synthesis, functional group modifications are integral to building the complex structure. One synthetic approach to carbazole-1,4-quinone alkaloids, which are structurally related to this compound, involves a palladium(II)-catalyzed oxidative cyclization to form the carbazole core. Subsequent pyran annulation and oxidation steps are used to yield various related compounds. colab.wsthieme-connect.comresearchgate.net Reductive ring opening of pyrano[3,2-a]carbazole precursors can lead to prenylated and geranylated carbazole-1,4-quinone alkaloids and this compound itself. colab.wsthieme-connect.comresearchgate.net The introduction of substituents through reactions like Suzuki coupling has also been explored in the synthesis of carbazole derivatives. researchgate.net
Heterocyclic annulation strategies are employed to construct fused ring systems, which are prominent features in many carbazole alkaloids. Pyran annulation has been specifically mentioned in the context of synthesizing this compound and related compounds. colab.wsthieme-connect.comresearchgate.net Annulation reactions, in general, are vital for building the condensed heterocyclic scaffolds found in natural products and other biologically active molecules. rsc.orgmdpi.com These reactions can involve cascade sequences that form new rings and introduce functional groups in a single process. rsc.org
Chemoenzymatic and Biocatalytic Approaches to Derivatization
Chemoenzymatic and biocatalytic approaches offer alternative or complementary strategies for the synthesis and derivatization of natural products like this compound. Biocatalysis utilizes biological systems, such as enzymes or whole cells, to catalyze chemical transformations. frontiersin.orgacsgcipr.org These methods can provide advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. frontiersin.org
While direct examples of chemoenzymatic or biocatalytic derivatization specifically of this compound are not explicitly detailed in the search results, the application of these methods in the synthesis and derivatization of other natural products and carbazole derivatives suggests their potential relevance. Chemoenzymatic synthesis has been applied to complex molecules, sometimes involving enzyme-catalyzed steps in a multi-step synthetic route. dntb.gov.uaresearchgate.netumich.edunih.gov For example, chemoenzymatic routes have been developed for the synthesis of other natural products, utilizing enzymes like lipases and oxidoreductases for asymmetric transformations or enzymes involved in the biosynthesis of secondary metabolites. researchgate.netumich.edunih.gov
Structure Activity Relationship Sar Studies of Murrayafoline B and Its Synthetic Analogs
Elucidation of Pharmacophoric Elements Critical for Preclinical Biological Activities
The core carbazole (B46965) scaffold is the fundamental pharmacophoric element of Murrayafoline B, contributing to its interaction with biological targets capes.gov.br. The tricyclic structure, consisting of two fused benzene (B151609) rings and a nitrogen-containing five-membered ring, provides a rigid planar system with a delocalized pi electron system. This structural feature is often involved in interactions such as pi-pi stacking with biological macromolecules like DNA or proteins researchgate.netsci-hub.se.
Studies on related carbazole derivatives highlight the importance of substituents at various positions for biological activity. For instance, in carbazole chalcones, the two aromatic moieties and the steric hindrance of substituents on one of the rings are essential for inhibitory activity mdpi.com. For the neuroprotective effects observed in derivatives of claulansine F, another carbazole alkaloid, specific positions like C-3, C-6, and N-9, along with the presence of lipophilic groups, were identified as crucial for activity researchgate.net. While not directly studied for this compound, these findings suggest that the positions and nature of the methoxy (B1213986), methyl, and prenyl substituents on the carbazole core of this compound are likely critical determinants of its preclinical biological activities, which have been reported to include neuroprotective effects researchgate.net.
Impact of Specific Substituent Modifications on In Vitro and In Vivo Preclinical Activity
Research on synthetic carbazole analogs has demonstrated that modifications to the core structure and its substituents can significantly impact biological activity. For carbazole chalcones, the presence of electron-withdrawing groups on one of the aromatic rings generally leads to higher cytotoxicity and antibacterial activity nih.govmdpi.com. The specific position of these substituents also plays a role in influencing cytotoxicity nih.govmdpi.com. Bioisosteric replacements, such as substituting an aromatic ring with a heteroaromatic ring, have also been shown to alter cytotoxicity mdpi.com.
In the context of neuroprotective activity of related carbazoles, methyl groups at C-3 and C-6 were found to enhance activity, whereas N-9 alkylation decreased it researchgate.net. Conversely, aldehyde groups at C-3 and C-6, even with an N-9 alkylated moiety, showed stronger neuroprotective effects researchgate.net. These examples underscore the sensitivity of biological activity to the nature and position of substituents on the carbazole scaffold.
While detailed experimental data specifically on the impact of substituent modifications of this compound on its preclinical activities was not extensively found, the general trends observed in related carbazoles suggest that altering the methoxy group at C-7, the methyl group at C-3, the prenyl group at C-8, or the hydrogen at N-9 of this compound would likely lead to significant changes in its biological potency and spectrum of activity. For example, modifications affecting the electron density or steric bulk around the carbazole core could influence its interaction with target proteins or enzymes.
Computational Approaches to SAR and Ligand Design
Computational methods play an increasingly important role in understanding SAR and guiding the design of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the relationship between chemical structure and biological activity and the potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach that aims to establish a relationship between the structural or physicochemical properties of a series of compounds (represented by molecular descriptors) and their biological activity sci-hub.sedntb.gov.uakyobobook.co.krjapsonline.com. By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their molecular descriptors. This approach can help identify the key structural features that are important for activity and guide the synthesis of more potent analogs sci-hub.se. QSAR studies have been applied to various series of compounds, including carbazole derivatives, to correlate structural features with activities such as diuretic activity.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a biological target, such as a protein or enzyme, and to estimate the binding affinity dntb.gov.uakyobobook.co.kr. By simulating the interaction between the ligand (e.g., this compound or its analog) and the target, docking can provide insights into the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-pi stacking), and the key structural features of the ligand that contribute to binding affinity.
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-target complex over time kyobobook.co.kr. This provides a more realistic representation of the binding event and can account for the flexibility of both the ligand and the target, offering further insights into the stability of the complex and the conformational changes that may occur upon binding. These computational techniques have been used in the study of carbazole derivatives to explore their potential interactions with various targets, such as kinases and matrix metalloproteinase-2 (MMP-2). In silico studies, including docking, are considered foundational for SAR investigations researchgate.net.
Conformation-Activity Relationships and Stereochemical Influences
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its substituents (stereochemistry) can significantly influence its biological activity. The specific conformation adopted by a molecule when it interacts with its biological target is crucial for optimal binding and activity. Conformational flexibility can impact the ability of a molecule to fit into a binding site, and changes in conformation can lead to altered interactions.
Stereochemistry, particularly the presence of chiral centers, can result in stereoisomers with distinct biological activities. Different enantiomers or diastereomers may exhibit varying potency, efficacy, or even different pharmacological profiles due to differences in how they interact with a stereoselective biological target.
Preclinical Pharmacological Investigations of Murrayafoline B and Analogs
In Vitro Cellular and Molecular Mechanistic Studies
In vitro studies have provided insights into the cellular and molecular targets and pathways modulated by Murrayafoline A, highlighting its potential in several disease areas.
Anticancer Effects and Underlying Mechanisms
Murrayafoline A has demonstrated in vitro anticancer effects through various mechanisms. It has shown growth inhibitory activity against human fibrosarcoma HT‐1080 cells. fishersci.ca Studies using mouse tsFT210 cells indicated that Murrayafoline A can inhibit the cell cycle at the M-phase and induce apoptosis. fishersci.ca Furthermore, Murrayafoline A was found to suppress the growth of human leukemia HL‐60 cells by inducing apoptosis, specifically through the activation of the caspase‐9/caspase‐3 pathway. fishersci.ca Research has also shown that Murrayafoline A can attenuate the Wnt/β-catenin pathway by promoting the degradation of intracellular β-catenin proteins. fishersci.cafishersci.ca Murrayafoline A has exhibited antiproliferation and antitumor-promoting activity against the HepG-2 cell line. fishersci.ca Encapsulation of Murrayafoline A in liposomes has been explored to improve its potential for cancer treatment, showing cytotoxicity against HepG2 cells in both 2D and 3D culture models. iiab.meciteab.com Encapsulated Murrayafoline A had an IC50 value of 21.97 µg/mL against HepG2 cells in 2D culture, while free Murrayafoline A had an IC50 of 6.24 µg/mL. iiab.me MuA-loaded liposomes were found to be significantly more effective at inhibiting cell growth in HepG2 cancer spheroids compared to free MuA. iiab.me MuA-loaded GA liposomes showed IC50 values of 2 µM in HepG2 cells and 15 µM in HUVEC cell lines. citeab.com
Table 1: In Vitro Cytotoxicity of Murrayafoline A and its Liposomal Formulations against Cancer Cell Lines
| Compound/Formulation | Cell Line | Assay Type | IC50 Value | Reference |
| Murrayafoline A (Free) | HepG2 | 2D Culture | 6.24 µg/mL | iiab.me |
| Murrayafoline A (Encapsulated in Liposomes) | HepG2 | 2D Culture | 21.97 µg/mL | iiab.me |
| Murrayafoline A (Encapsulated in Liposomes) | HepG2 | 3D Spheroids | More effective inhibition | iiab.me |
| MuA-loaded GA liposomes | HepG2 | 2D Culture | 2 µM | citeab.com |
| MuA-loaded GA liposomes | HUVEC | 2D Culture | 15 µM | citeab.com |
Anti-inflammatory Properties and Signaling Pathway Modulation
Murrayafoline A has demonstrated anti-inflammatory properties, particularly in the context of neuroinflammation. In LPS-induced BV-2 microglial cells, Murrayafoline A (MA) potently inhibited the production of key neuroinflammation mediators, including nitric oxide (NO), TNF-α, IL-6, and IL-1β. nih.govwikipedia.orgfishersci.ca The anti-neuroinflammatory effect mediated by MA was attributed to the inhibition of Sp1-mediated activation of the NF-κB and MAPK signaling pathways. nih.govwikipedia.orgfishersci.ca Knockdown of Sp1 expression in BV-2 cells was shown to reverse the MA-mediated inhibition of inflammatory mediator production (NO, TNF-α, and IL-6) and also reversed the MA-mediated inactivation of the IKKβ/NF-κB and p38/JNK MAPKs pathways. nih.govwikipedia.org
Neuroprotective and Anti-Neuroinflammatory Activities
Murrayafoline A displays a potent anti-neuroinflammatory effect by directly targeting the transcription factor Sp1 in LPS-induced microglial cells. nih.govwikipedia.orgfishersci.ca Thermal proteome profiling (TPP) was employed to identify Specificity protein 1 (Sp1) as a potential cellular target of Murrayafoline A. nih.govwikipedia.orgfishersci.ca Further assays, including surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS) assays, confirmed the direct interaction between Murrayafoline A and Sp1. nih.govwikipedia.orgfishersci.ca The study concluded that Murrayafoline A exerted its anti-neuroinflammation effect by directly targeting Sp1, which in turn inhibited the NF-κB and MAPK signaling pathways. nih.govwikipedia.orgfishersci.ca
Cardiovascular Modulation
Investigations into the cardiovascular effects of Murrayafoline A (MuA) have focused on its modulation of CaV1.2 channels. MuA has been shown to enhance contractility and increase Ca2+ influx in single rat ventricular myocytes, suggesting it can act as a stimulator of CaV1.2 channels. fishersci.ca Studies on rat vascular smooth muscle indicated that MuA can either stimulate or inhibit contraction by directly activating or blocking CaV1.2 channels, with the effect being concentration-dependent. fishersci.ca In rat aorta rings, lower concentrations of MuA (≤ 14.2 μM) increased contraction, while a higher concentration (473.4 μM) inhibited IBa1.2. fishersci.ca Electrophysiological studies in rat aorta myocytes showed that MuA stimulated IBa1.2 in a concentration-dependent manner with a pEC50 value of 5.33 ± 0.08. fishersci.ca Murrayafoline A was also found to significantly decrease the 50% activation potential of CaV1.2 channels without altering the slope factor. fishersci.ca
Other Reported Preclinical Biological Activities
Beyond its anticancer, anti-inflammatory, and neuroprotective effects, Murrayafoline A has also been reported to possess other preclinical biological activities. It exhibits strong fungicidal activity against Cladosporium cucumerinum. fishersci.cafishersci.ca Additionally, Murrayafoline A has been noted for its antimalarial properties. fishersci.cawikipedia.org
In Vivo Preclinical Efficacy Studies
In vivo preclinical studies investigating Murrayafoline A have primarily focused on its anti-neuroinflammatory effects. In LPS-induced mice, in vivo studies revealed that Murrayafoline A (MA) significantly suppressed the expression of Iba-1, TNF-α, and IL-6 in the brain. nih.govwikipedia.orgfishersci.ca These studies also observed an increase in the number of Nissl bodies in the brains of the treated mice. nih.govwikipedia.orgfishersci.ca These findings collectively suggest a notable in vivo anti-neuroinflammatory efficacy for Murrayafoline A. nih.govwikipedia.orgfishersci.ca Research optimizing the extraction process of Murrayafoline A from Glycosmis stenocarpa roots mentioned the potential for further exploitation of its potential in vivo applications, indicating ongoing interest in evaluating its efficacy in living systems. fishersci.ca While studies on MuA-loaded liposomes discuss the potential for in vivo applications and reference tumor regression in mice in comparison to other studies, detailed in vivo efficacy data specifically for Murrayafoline A loaded in liposomes within the consulted sources is limited. iiab.meciteab.com
Assessment of Murrayafoline B in Animal Models of Disease (e.g., LPS-induced neuroinflammation models)
Based on the conducted search, specific studies detailing the assessment of this compound in animal models of disease, such as LPS-induced neuroinflammation models, were not identified. Research in this area appears to have focused more extensively on related carbazole (B46965) alkaloids, such as Murrayafoline A, which has demonstrated anti-neuroinflammatory effects in LPS-induced microglial cells and in vivo mouse models biodragon.cnnih.govresearchgate.net. The LPS-induced neuroinflammation model is a well-established method for studying the mechanisms of neuroinflammation and evaluating potential therapeutic agents mdpi.com. It involves administering lipopolysaccharide (LPS) to induce a pro-inflammatory response in the central nervous system, characterized by microglial activation and the release of inflammatory mediators mdpi.com. While the potential for carbazole alkaloids from Murraya species to possess anti-inflammatory properties, including in the context of neuroinflammation, has been noted, specific data for this compound in such animal models were not found in the search results.
Mechanistic Elucidation of Murrayafoline B S Molecular Actions
Identification of Protein Targets and Biological Receptors
Studies on Murrayafoline A have identified Specificity Protein 1 (Sp1) as a direct cellular target. Thermal proteome profiling (TPP) was employed as a strategy to identify Sp1 as a potential target of MA in LPS-induced BV-2 microglial cells. researchgate.netnih.govbiodragon.cnresearchgate.netengineering.org.cn Further assays, including surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS), have confirmed the direct interaction between MA and Sp1. researchgate.netnih.govbiodragon.cnresearchgate.netengineering.org.cn Downregulating Sp1 expression using siRNA transfection in BV2 cells significantly antagonized the effects mediated by MA, supporting Sp1 as a key target. researchgate.netnih.govbiodragon.cnresearchgate.net
Another area of investigation for carbazole (B46965) alkaloids, including Murrayafoline A, involves their modulation of CaV1.2 channels. nih.govdntb.gov.uaunisi.itresearchgate.netunisi.it Functional, electrophysiological, and molecular docking analyses have been used to study the interaction of Murrayafoline A with CaV1.2 channels in rat vascular myocytes. nih.govunisi.itresearchgate.netunisi.it These studies suggest that MA can either stimulate or inhibit vascular smooth muscle contraction by directly activating or blocking CaV1.2 channels, depending on the concentration. nih.gov
Detailed Analysis of Downstream Signaling Cascades
The interaction of carbazole alkaloids with their targets leads to the modulation of several downstream signaling pathways. Research on Murrayafoline A highlights its impact on prominent inflammatory and proliferative pathways.
Murrayafoline A has been shown to inhibit the IKKβ/NF-κB and p38/JNK MAPKs signaling pathways. researchgate.netnih.govbiodragon.cnresearchgate.netmedchemexpress.comchemondis.com This inhibition is linked to MA's direct targeting of Sp1. researchgate.netnih.govbiodragon.cnresearchgate.netchemondis.com Sp1 knockdown reversed the MA-mediated inactivation of these pathways, indicating that Sp1 is upstream of these effects. researchgate.netnih.govbiodragon.cnresearchgate.net The NF-κB pathway is crucial in inflammatory responses, and its inhibition by MA contributes to anti-neuroinflammatory effects. researchgate.netnih.govbiodragon.cnresearchgate.netnih.govsci-hub.se Similarly, the p38 and JNK MAPK pathways are involved in the production of inflammatory mediators, and their suppression by MA is a key mechanism. researchgate.netnih.govbiodragon.cnresearchgate.netscienceopen.com
Furthermore, Murrayafoline A has been reported to attenuate the Wnt/β-catenin pathway. nih.govmdpi.comresearchgate.netnih.govtandfonline.com This occurs through the promotion of intracellular β-catenin protein degradation. nih.govresearchgate.netnih.govtandfonline.com While MA promotes β-catenin degradation, it does so without altering the N-terminal phosphorylation sites typically associated with proteasomal degradation or the expression of Siah-1, an E3 ubiquitin ligase. researchgate.net The Wnt/β-catenin pathway plays a significant role in cell proliferation and development, and its modulation by MA has implications, particularly in the context of certain cancers. nih.govmdpi.comresearchgate.netnih.govtandfonline.com
In the context of vascular smooth muscle cells, Murrayafoline A did not show detectable effects on the phosphorylation levels of PDGF receptor β (PDGF-Rβ) and downstream signaling pathways such as PLCγ1, Akt, ERK1/2, and STAT3 in PDGF-BB-stimulated cells. koreamed.org
Omics-Based Approaches for Target and Pathway Discovery
Omics technologies have been applied to gain a broader understanding of how carbazole alkaloids exert their effects. Thermal Proteome Profiling (TPP) has been successfully utilized to identify cellular targets of natural products, including the identification of Sp1 as a direct target of Murrayafoline A. researchgate.netbiodragon.cnengineering.org.cn TPP allows for unbiased proteome-wide target identification by analyzing protein thermal stability changes upon ligand binding. researchgate.netbiodragon.cn
Transcriptomics, the study of the complete set of RNA transcripts, has also been employed in conjunction with bioinformatic analysis to predict the inflammatory signaling pathways downregulated by Murrayafoline A. biodragon.cn This approach can infer the related ratio between MA and various inflammatory signaling pathways, providing insights into the broader cellular impact of the compound. biodragon.cn
Analytical and Bioanalytical Methodologies for Murrayafoline B Research
Quantitative Analysis in Biological and Synthetic Matrices (Preclinical Focus)
Quantitative analysis of compounds like Murrayafoline B in biological and synthetic matrices is crucial in preclinical research to determine concentration levels and study pharmacokinetic properties. While specific studies on the quantitative analysis of this compound in preclinical biological matrices were not extensively detailed in the search results, the general principles and techniques applied to similar natural products and carbazole (B46965) alkaloids are relevant. Quantitative analysis often involves methods that can accurately measure the amount of the compound present in complex samples such as tissue extracts, biological fluids, or synthetic reaction mixtures. Preclinical studies frequently utilize quantitative analysis to assess compound absorption, distribution, metabolism, and excretion (ADME). The development of robust quantitative methods is essential for evaluating the potential of compounds in biological systems. ed.ac.uk
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of compounds like this compound. researchgate.netresearchgate.netcore.ac.ukscielo.brmdpi.com HPLC can be coupled with various detection modalities to enhance sensitivity and specificity. UV detection is a common method for compounds with chromophores, allowing for detection based on their absorption of ultraviolet light. researchgate.netcore.ac.ukscielo.br Murrayafoline A, a related carbazole alkaloid, shows maximal UV absorption at 240 nm, suggesting that UV detection is applicable to carbazole structures. researchgate.net
Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), provides more detailed structural information and higher selectivity compared to UV detection. pharmainfo.inmdpi.commdpi.comnih.govspectroscopyonline.com HPLC-MS and HPLC-MS/MS are powerful tools for identifying and quantifying compounds in complex matrices by separating them chromatographically and then detecting them based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov This hyphenated technique is particularly useful for metabolic profiling and analyzing compounds in biological extracts. nih.gov For related carbazole alkaloids, characterization has been performed using MS spectra. pharmainfo.in
HPLC methods have been developed for the determination of related carbazole alkaloids in plant materials. For example, an HPLC method was developed for the determination of Murrayafoline A content in the roots and methanol (B129727) extract of Glycosmis stenocarpa. researchgate.netresearchgate.net This method utilized a reversed-phase C18 column with a mobile phase of acetonitrile/water and UV detection at 220 nm. core.ac.uk The method demonstrated good recovery, linearity, and sensitivity. core.ac.uk
Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research Settings
Spectroscopic techniques are fundamental for confirming the structure and assessing the purity of synthesized or isolated compounds like this compound in research settings. pharmainfo.inmdpi.comkoreamed.orgcore.ac.ukbiocrick.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. pharmainfo.in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for determining the detailed structure and connectivity of atoms within a molecule. pharmainfo.inkoreamed.orgcore.ac.ukbiocrick.com The chemical shifts and coupling patterns in NMR spectra provide unique fingerprints for compounds. pharmainfo.in Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural fragments. pharmainfo.inmdpi.comkoreamed.orgcore.ac.ukbiocrick.com High-resolution mass spectrometry (HRMS) provides more accurate mass measurements, aiding in the determination of elemental composition. core.ac.ukbiocrick.com UV-Vis spectroscopy can also be used for structural confirmation and purity assessment, particularly for compounds with characteristic electronic transitions. mdpi.combiocrick.com
For related carbazole alkaloids, their structures have been confirmed using a combination of NMR, IR, UV, and MS spectral data. pharmainfo.inresearchgate.net Purity can be estimated using spectroscopic analysis in conjunction with chromatographic methods like HPLC. koreamed.org
Sample Preparation Strategies for Complex Biological Samples
Analyzing this compound in complex biological samples requires effective sample preparation strategies to isolate and concentrate the compound while removing interfering substances. uwa.edu.aunih.govcardiosomatics.runih.gov Biological samples such as tissues, cells, and biofluids contain a wide variety of components that can interfere with analytical techniques. uwa.edu.aucardiosomatics.ru
Common sample preparation techniques for biological matrices include extraction, filtration, centrifugation, and solid-phase extraction (SPE). nih.govcardiosomatics.ru The choice of method depends on the nature of the biological sample and the properties of the analyte. For instance, extraction with suitable solvents is often used to isolate lipophilic compounds like carbazole alkaloids from biological matrices. researchgate.net Filtration and centrifugation can be used to remove solid debris and separate different components of the sample. nih.govcardiosomatics.ru SPE is a technique used to selectively isolate and concentrate the analyte of interest from a complex matrix.
Specific sample preparation protocols are often optimized for different biological sample types and downstream analytical techniques. For example, protocols for preparing biological samples for microscopy techniques like cryo-soft X-ray microscopy involve achieving a specific ice layer thickness for optimal imaging. nih.gov For trace element analysis in biological tissues using LA-ICP-MS, different preparation strategies like formalin fixation and paraffin (B1166041) embedding (FFPE) and cryo-preparation have been evaluated, with findings indicating that FFPE can affect the distribution and concentration of certain elements. nih.gov While these examples are not specific to this compound, they illustrate the importance and complexity of sample preparation for biological matrices.
Chemical Derivatization Techniques for Enhanced Analytical Detection and Specificity
Chemical derivatization involves chemically modifying a compound to improve its analytical properties, such as detectability, separation, or stability. nih.govspectroscopyonline.comnih.govnumberanalytics.commdpi.com This technique is particularly useful when the analyte lacks suitable properties for direct analysis by the chosen method.
In analytical chemistry, derivatization can be employed to reduce matrix interferences, enhance analytical selectivity and detectability, and improve chromatographic separation. nih.gov For techniques like gas chromatography (GC), derivatization is often used to convert non-volatile or polar compounds into more volatile derivatives. nih.govnih.gov In liquid chromatography (LC) and mass spectrometry (MS), derivatization can increase sensitivity and specificity, especially for less polar compounds, and provide additional structural information. nih.govspectroscopyonline.comnumberanalytics.com
Derivatization can be performed before (pre-column) or after (post-column) chromatographic separation. nih.gov Pre-column derivatization is beneficial for compounds that are difficult to separate or may degrade during chromatography. nih.gov The choice of derivatization reagent and technique depends on the functional groups present in the analyte and the requirements of the analytical method. numberanalytics.com While specific derivatization techniques applied directly to this compound were not detailed in the search results, the general principles of derivatization are applicable to enhancing the analysis of various organic compounds, including natural products like carbazole alkaloids, particularly when using techniques like GC/MS and LC/MS/MS. nih.govspectroscopyonline.com
Future Research Trajectories and Translational Perspectives for Murrayafoline B
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally conscious synthesis of natural products like Murrayafoline B is crucial for their further study and potential large-scale production. Current research has explored the total synthesis of this compound, often employing methods such as palladium(II)-catalyzed oxidative cyclization to construct the core carbazole (B46965) skeleton researchgate.netresearchgate.net. Reductive ring opening of pyrano[3,2-a]carbazole precursors has also been utilized in its synthesis researchgate.netresearchgate.net.
Future research in this area will likely focus on developing novel synthetic routes that offer improved yields, reduced reaction steps, and utilize more sustainable reagents and conditions. Exploring alternative catalytic systems, developing enantioselective syntheses, and incorporating principles of green chemistry will be paramount. The use of the chiral pool, as demonstrated in the sustainable synthesis of other natural products researchgate.net, could also be a valuable strategy. Furthermore, innovative methods like electrochemical oxidation, which has been applied to the synthesis of related dimeric indole (B1671886) alkaloids acs.org, might offer new avenues for this compound synthesis. The development of modular and versatile synthetic approaches could also facilitate the creation of this compound analogs for structure-activity relationship studies.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While this compound is a known constituent of Murraya koenigii, a plant recognized for various medicinal properties ijcmas.commedcraveonline.com, its specific biological targets and therapeutic applications are still being actively explored. Research on related carbazole alkaloids, such as Murrayafoline A, has indicated potential in areas like anti-neuroinflammation through targeting transcription factors like Sp1 researchgate.netbiodragon.cnnih.govbdpsjournal.org. Other carbazole alkaloids from Murraya koenigii have shown anticancer effects ijcmas.com.
Future research needs to systematically identify the specific molecular targets of this compound. This could involve a range of experimental techniques, including biochemical assays, cell-based screens, and potentially advanced methods like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA), which have been used for target identification of other natural products researchgate.netbiodragon.cn. Investigating this compound's activity across a broader spectrum of biological pathways and disease models, beyond those suggested by its plant origin or related compounds, is essential. Potential therapeutic applications could span various disease areas where carbazole alkaloids have shown promise, such as inflammatory conditions, infectious diseases, or certain types of cancer, but these must be specifically validated for this compound.
Integration of Advanced Computational and Experimental Platforms for Drug Discovery
Strategic Lead Optimization and Preclinical Development Efforts
Preclinical development involves rigorous in vitro and in vivo studies to evaluate the safety and efficacy of the optimized lead compound before human testing nih.govbiobide.comdndi.org. This includes detailed pharmacological profiling, assessment of toxicity in relevant animal models, and preliminary studies on absorption, distribution, metabolism, and excretion. The goal is to build a comprehensive data package that supports the potential of this compound or its analog as a therapeutic agent and justifies progression to clinical trials.
Investigation of Synergistic Effects with Other Research Compounds in Preclinical Models
Exploring the potential synergistic effects of this compound in combination with other research compounds or established therapeutic agents represents a promising future research direction. Combination therapies are a cornerstone of treating complex diseases like cancer and infectious diseases, often leading to enhanced efficacy and reduced resistance unito.itplos.org.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Murrayafoline B in laboratory settings?
- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Murraya species) or semi-synthetic modification of related alkaloids. For characterization, use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation . Mass spectrometry (MS) further confirms molecular weight. Reproducibility requires detailed experimental logs, including solvent systems, reaction temperatures, and purification steps .
Q. How can researchers validate the purity and structural identity of newly synthesized this compound derivatives?
- Methodological Answer : Combine thin-layer chromatography (TLC) with UV-vis or fluorescence detection for preliminary purity checks. For novel derivatives, X-ray crystallography or comparison to spectral databases (e.g., SciFinder) is critical. Quantitative NMR (qNMR) using internal standards (e.g., trimethylsilyl propionate) ensures accurate purity measurements. Always cross-validate with biological assays to confirm activity retention .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To address this:
- Conduct pharmacokinetic (PK) studies measuring plasma half-life and tissue distribution.
- Use isotope-labeled this compound (e.g., ¹⁴C) to track metabolite formation.
- Compare 2D monolayer vs. 3D tumor spheroid models to mimic in vivo complexity .
- Apply statistical tools like Bland-Altman plots to quantify agreement between datasets .
Q. How should researchers design experiments to investigate this compound's impact on cell cycle regulation in cancer models?
- Methodological Answer :
- Experimental Design : Treat PDGF-BB-stimulated cells (e.g., vascular smooth muscle cells) with this compound at IC₅₀ concentrations (e.g., 2–15 µM ). Include controls for baseline cell cycle phases (untreated vs. PDGF-BB-only).
- Mechanistic Analysis : Use immunoblotting to quantify cyclin D1/E, CDK2/4, and phosphorylated retinoblastoma (pRb) protein levels. Flow cytometry (propidium iodide staining) confirms G0/G1-phase arrest .
- Data Interpretation : Normalize to housekeeping proteins (e.g., β-actin) and report fold changes relative to controls. Replicate experiments ≥3 times to ensure statistical power .
Q. What methodological considerations are critical when employing 3D cell culture models to assess this compound's anti-tumor effects?
- Methodological Answer :
- Model Selection : Use HepG2 spheroids embedded in Matrigel to mimic liver tumor microenvironments .
- Drug Penetration : Measure intracellular uptake via LC-MS/MS (e.g., 8.83 ± 0.97 ng/10⁵ cells in HepG2 ). Adjust liposomal formulations (e.g., GA-PEG-Chol conjugates) to enhance delivery .
- Viability Assays : Use ATP-based luminescence or Calcein-AM/propidium iodide staining for live/dead cell quantification in spheroids .
Q. How can researchers address unexpected null results in this compound's inhibition of PDGF-Rβ signaling pathways?
- Methodological Answer :
- Hypothesis Refinement : If this compound does not inhibit PDGF-Rβ phosphorylation (as seen in VSMCs ), explore off-target effects via phosphoproteomic screens or kinase profiling arrays.
- Alternative Pathways : Investigate downstream effectors like mTOR or NF-κB using inhibitors (e.g., rapamycin) to identify compensatory mechanisms .
- Data Transparency : Report negative findings with raw data in supplementary materials to avoid publication bias .
Data Analysis and Reproducibility
Q. What frameworks are recommended for formulating rigorous research questions on this compound's mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- P : PDGF-stimulated cancer cells
- I : this compound treatment
- C : Untreated or vehicle controls
- O : Cell cycle arrest (G0/G1 phase) .
Q. How should researchers manage contradictory data on this compound's cytotoxicity across cell lines?
- Methodological Answer :
- Source Analysis : Compare cell line origins (e.g., HUVEC vs. HepG2 ), culture conditions, and passage numbers.
- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals.
- Meta-Analysis : Use random-effects models to pool data from multiple studies, accounting for heterogeneity .
Ethical and Reporting Standards
Q. What are the best practices for documenting this compound's experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include step-by-step synthesis protocols, NMR/MS spectra, and raw flow cytometry data .
- Reagent Catalogs : Specify suppliers, batch numbers, and storage conditions (e.g., Sigma-Aldrich, ≥98% purity).
- Ethical Compliance : For in vivo studies, cite IACUC approval and ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
